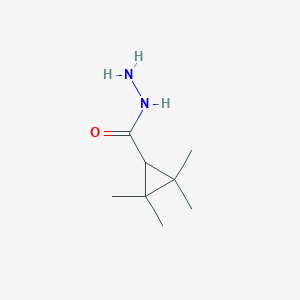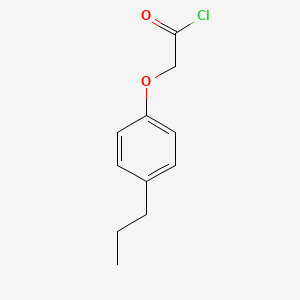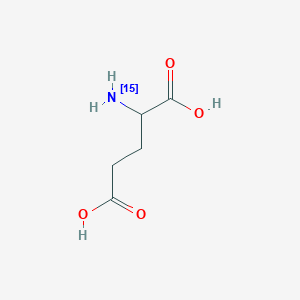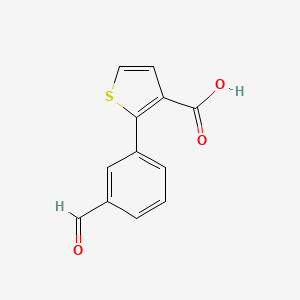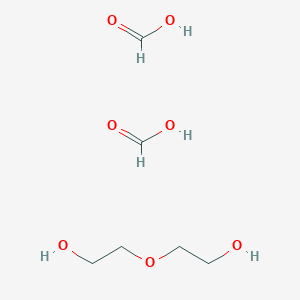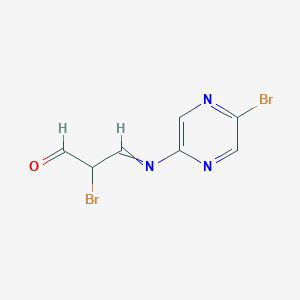![molecular formula C24H22N2O2 B14113109 3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one](/img/structure/B14113109.png)
3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C24H22N2O2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C24H22N2O2 can be achieved through several synthetic routes. One common method involves the reaction of an appropriate substituted benzaldehyde with an imidazole derivative under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, forming the imidazole ring and attaching the substituents to the aromatic ring.
Industrial Production Methods
In industrial settings, the production of C24H22N2O2 often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
C24H22N2O2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring in can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted imidazole derivatives.
科学研究应用
C24H22N2O2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of C24H22N2O2 involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the target molecules involved.
相似化合物的比较
C24H22N2O2: can be compared with other imidazole derivatives, such as:
C24H22N2O3: This compound has an additional oxygen atom, which may alter its chemical and biological properties.
C24H22N2O4: With two additional oxygen atoms, this compound may exhibit different reactivity and applications.
The uniqueness of C24H22N2O2 lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
属性
分子式 |
C24H22N2O2 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-ethenyl-3-(2-phenylquinoline-4-carbonyl)azepan-2-one |
InChI |
InChI=1S/C24H22N2O2/c1-2-26-15-9-8-13-19(24(26)28)23(27)20-16-22(17-10-4-3-5-11-17)25-21-14-7-6-12-18(20)21/h2-7,10-12,14,16,19H,1,8-9,13,15H2 |
InChI 键 |
ZABCMNIHXNBFKI-UHFFFAOYSA-N |
规范 SMILES |
C=CN1CCCCC(C1=O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)
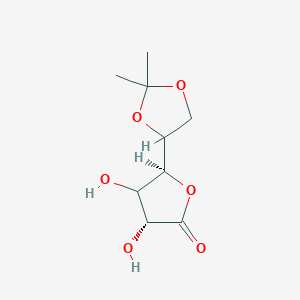

![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B14113060.png)
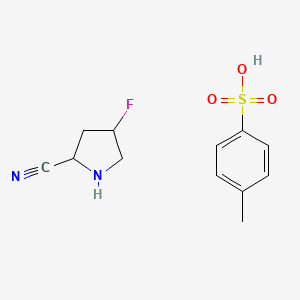
![(3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14113062.png)
![1-(benzylthio)-N-isopropyl-4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14113064.png)
